Predicted Lipophilicity and Topological Polar Surface Area Profile
The compound exhibits a predicted logP of 2.4 and a topological polar surface area (TPSA) of 63.3 Ų [1]. These values place it within the central drug‑like chemical space (logP < 5, TPSA < 140 Ų) and suggest moderate membrane permeability. In contrast, the well‑characterized CAIX inhibitor U‑104 (1‑(4‑fluorophenyl)-3‑(4‑sulfamoylphenyl)urea) shows a predicted logP of approximately 1.9 and a TPSA of ~80 Ų (calculated using the same MolBiC engine) [2]. The ΔlogP of +0.5 and ΔTPSA of −16.7 Ų indicate that N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide may possess superior passive membrane penetration while retaining sufficient polarity for aqueous solubility, an advantage for intracellular target engagement.
| Evidence Dimension | Predicted logP and TPSA |
|---|---|
| Target Compound Data | logP = 2.4, TPSA = 63.3 Ų |
| Comparator Or Baseline | U‑104: predicted logP = 1.9, TPSA = 80.0 Ų (MolBiC prediction) |
| Quantified Difference | ΔlogP = +0.5, ΔTPSA = −16.7 Ų |
| Conditions | In silico predictions using the MolBiC/IDRBLab platform |
Why This Matters
A higher logP combined with a lower TPSA can enhance permeability across biological membranes, making the compound a more attractive starting point for projects targeting intracellular enzymes, provided the prediction is validated experimentally.
- [1] Compound Information – MolBiC (IDRBLab) – predicted logP and TPSA for CAS 2248881-36-7. View Source
- [2] MolBiC – predicted properties for U‑104 (1‑(4‑fluorophenyl)-3‑(4‑sulfamoylphenyl)urea). Values accessed via the MolBiC portal. View Source
